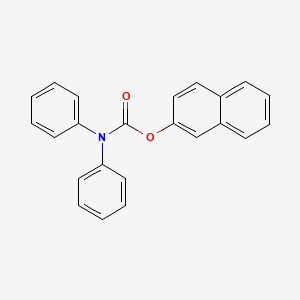

naphthalen-2-yl N,N-diphenylcarbamate

Description

Naphthalen-2-yl N,N-diphenylcarbamate is a carbamate derivative characterized by a naphthalene core substituted at the 2-position with a carbamate group, where the carbamate nitrogen is further bonded to two phenyl groups. This structure combines the aromaticity of naphthalene and phenyl groups with the functional versatility of the carbamate moiety, which is known for its hydrolytic stability and bioactivity. Carbamates are widely studied in medicinal and agrochemical research due to their roles as enzyme inhibitors, antimicrobial agents, and prodrugs .

Properties

Molecular Formula |

C23H17NO2 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

naphthalen-2-yl N,N-diphenylcarbamate |

InChI |

InChI=1S/C23H17NO2/c25-23(26-22-16-15-18-9-7-8-10-19(18)17-22)24(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17H |

InChI Key |

WDOHWZUTURIIMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction of Naphthalen-2-ol with Diphenylcarbamoyl Chloride

The most direct route involves the condensation of naphthalen-2-ol with N,N-diphenylcarbamoyl chloride under basic conditions. This method leverages the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the carbamoyl chloride.

Procedure :

-

Naphthalen-2-ol (1.0 equiv) is dissolved in anhydrous pyridine or dichloromethane.

-

N,N-Diphenylcarbamoyl chloride (1.1 equiv) is added dropwise at 0–5°C.

-

The reaction is stirred at room temperature for 12–24 hours.

-

The mixture is quenched with ice-cold water, and the product is extracted with ethyl acetate.

-

Purification via column chromatography (hexane/ethyl acetate) yields the target compound.

Key Data :

Mechanistic Insight :

The reaction proceeds via a nucleophilic acyl substitution mechanism. Pyridine acts as a base, neutralizing HCl generated during the reaction, thereby shifting the equilibrium toward product formation.

Phosgene-Based Carbamate Synthesis

Two-Step Synthesis via Chloroformate Intermediate

An alternative approach involves the in situ generation of naphthalen-2-yl chloroformate , followed by reaction with diphenylamine.

Step 1: Synthesis of Naphthalen-2-yl Chloroformate

-

Naphthalen-2-ol is treated with phosgene (COCl₂) in the presence of a base (e.g., NaOH).

-

The reaction is conducted at 0–10°C to minimize side reactions.

Step 2: Carbamate Formation

-

The chloroformate intermediate is reacted with diphenylamine in a polar aprotic solvent (e.g., THF).

Key Data :

Advantages :

Limitations :

Metal-Free C–N Coupling Approaches

Radical-Mediated Coupling Using Iodine and TBHP

Recent advancements employ iodine and tert-butyl hydroperoxide (TBHP) to facilitate C–N bond formation without metal catalysts.

Procedure :

-

Naphthalen-2-ol (1.0 equiv) and N,N-diphenylurea (1.2 equiv) are dissolved in acetonitrile.

-

Iodine (10 mol%) and TBHP (2.0 equiv) are added.

Key Data :

Mechanistic Insight :

Iodine generates alkoxycarbonyl radicals from the urea, which subsequently couple with the naphthol via a radical recombination pathway.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Cost | Safety | Scalability |

|---|---|---|---|---|

| Chloroformate-Mediated | 75–90 | Moderate | Moderate | High |

| Phosgene-Based | 70–80 | High | Low | Moderate |

| Metal-Free Coupling | 65–75 | Low | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl N,N-diphenylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Naphthalen-2-yl N,N-diphenylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of naphthalen-2-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Functional Group Influence

- Carbamates vs. Amides : Carbamates (e.g., this compound) exhibit greater hydrolytic stability than esters but are less stable than amides (e.g., N-naphthalen-2-yl-2,2-diphenylacetamide) due to the oxygen atom in the carbamate linkage . This difference may influence their metabolic pathways and bioavailability.

- Substituent Effects: Antimicrobial activity in analogs like 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates is attributed to electron-withdrawing groups (e.g., Cl, NO₂), which enhance electrophilicity and interaction with microbial enzymes . The diphenyl groups in this compound may sterically hinder such interactions unless balanced by electronic effects.

Biological Activity

Naphthalen-2-yl N,N-diphenylcarbamate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as carbamates, characterized by the presence of a carbamate functional group (-NHCOO-). The structure can be represented as follows:

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of naphthalene derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus were reported to be comparable to standard antibiotics like ampicillin and ciprofloxacin, with MICs ranging from 0.124 to 0.461 μM .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 0.124 - 0.461 | Staphylococcus aureus |

| Standard Antibiotics | 0.1 - 0.5 | Staphylococcus aureus |

2. Anticancer Activity

The anticancer potential of naphthalene derivatives has been extensively studied. In particular, this compound was evaluated for its cytotoxic effects on various cancer cell lines.

- In vitro studies have shown that this compound can induce apoptosis in breast cancer cells (MDA-MB-231), leading to cell cycle arrest . The compound exhibited IC50 values indicating effective cytotoxicity at low concentrations.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| 4T1 Breast Tumor | 20 | Suppression of tumor growth |

3. Anti-inflammatory Activity

Naphthalene derivatives are also recognized for their anti-inflammatory properties. Research has indicated that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of naphthalene derivatives, this compound was tested against clinical isolates of methicillin-resistant S. aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential as an alternative treatment for resistant infections .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound in breast cancer models. Results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activities exhibited by this compound can be attributed to its structural features:

Q & A

Q. Table 1: Synthetic Routes Comparison

| Method | Conditions | Yield | Key Steps | Reference |

|---|---|---|---|---|

| Alkylation of naphthol | K₂CO₃, DMF, propargyl bromide | 75-85% | Oxyanion formation, alkylation | |

| Carbamate formation | 2-nitrophenyl carbamoyl chloride, base | ~70% | Nucleophilic substitution |

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the carbamate linkage (NHCO) via characteristic NH proton signals (~8–10 ppm) and carbonyl carbons (~150–155 ppm). Aromatic protons from naphthalene and phenyl groups appear as multiplet clusters in 6.5–8.5 ppm .

- IR Spectroscopy : Identify the carbonyl stretch (C=O) at ~1700–1750 cm⁻¹ .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₂₃H₁₇NO₂ at 339.1234 Da) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity, with retention times calibrated against standards .

Q. Table 2: Key Analytical Signatures

Advanced: How can computational chemistry aid in predicting the reactivity and stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Predicts electron density distribution, identifying reactive sites (e.g., carbamate carbonyl as electrophilic center). Use B3LYP/6-31G(d) basis sets for geometry optimization .

- Molecular Dynamics (MD) : Simulates solvent interactions to assess stability in polar environments (e.g., DMSO or aqueous buffers) .

- Docking Studies : Screen for biological targets (e.g., enzymes) by modeling π-π stacking between naphthalene moieties and aromatic residues in binding pockets .

Advanced: What strategies resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

- SHELX Refinement : Use SHELXL for small-molecule refinement. Key steps include:

- Twinned Data : Apply HKLF5 format for twin-law corrections in cases of pseudo-merohedral twinning .

- Disorder Modeling : Split occupancy for disordered phenyl/naphthalene groups using PART instructions .

- Validation Tools : Check R1/wR2 residuals (<5% for high-resolution data) and ADDSYM alerts in PLATON to detect missed symmetry .

Advanced: How to evaluate biological activity in enzyme inhibition studies?

Methodological Answer:

- Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., cytochrome P450 or kinases) due to the compound’s naphthalene moiety .

- Kinetic Assays : Use fluorescence quenching or UV-Vis spectroscopy to monitor competitive inhibition. Example protocol:

- Incubate enzyme (0.1–1 µM) with substrate (Km concentration) and varying inhibitor concentrations (1–100 µM).

- Fit data to Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .

- SAR Studies : Modify substituents on the phenyl rings to correlate electronic effects (e.g., electron-withdrawing groups) with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.